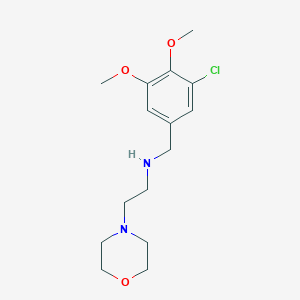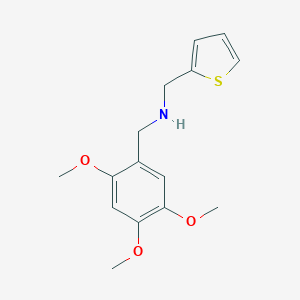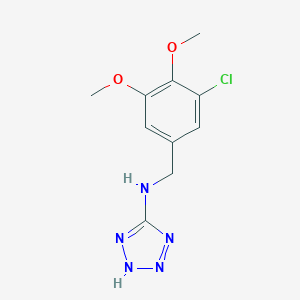
4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown potential for use in scientific research. This compound is also known as THF-FBT and has been synthesized through various methods. The purpose of
Mécanisme D'action
THF-FBT inhibits the activity of PTP1B by binding to the active site of the enzyme. This leads to an increase in insulin signaling and improved glucose uptake in insulin-sensitive tissues.
Biochemical and Physiological Effects:
THF-FBT has been shown to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. This compound has also been shown to reduce inflammation and oxidative stress in these models. Additionally, THF-FBT has been shown to improve lipid metabolism and reduce body weight in obese animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using THF-FBT in lab experiments is its ability to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. This makes it a useful tool for studying the mechanisms underlying the development of type 2 diabetes. However, one limitation of using THF-FBT is its potential toxicity and side effects in vivo.
Orientations Futures
There are several future directions for research on THF-FBT. One direction is to investigate the potential use of this compound in the treatment of type 2 diabetes. Another direction is to study the potential use of THF-FBT in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, future research could investigate the potential toxicity and side effects of THF-FBT in vivo, as well as the optimal dosage and administration route for this compound.
Méthodes De Synthèse
THF-FBT can be synthesized using various methods, including the reaction between 4-fluorobenzoyl chloride and 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. Another method involves the reaction between 4-fluorobenzoyl isocyanate and 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base.
Applications De Recherche Scientifique
THF-FBT has shown potential for use in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. THF-FBT has been shown to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance.
Propriétés
Nom du produit |
4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C20H18FNO4S |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18FNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h2,4-8,10,14,17,23H,1,3,9,11H2/b18-16+ |
Clé InChI |
HEBXNASLRMESPY-FBMGVBCBSA-N |
SMILES isomérique |
C1CC(OC1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4 |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
SMILES canonique |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)



![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B249614.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B249619.png)